molecular formula C6H3BClF4K B15298483 Potassium (2-chloro-6-fluorophenyl)trifluoroborate

Potassium (2-chloro-6-fluorophenyl)trifluoroborate

Cat. No.: B15298483
M. Wt: 236.44 g/mol
InChI Key: DDAQKFRMWUWAKX-UHFFFAOYSA-N
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Description

Potassium (2-chloro-6-fluorophenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is known for its stability and versatility in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions. It is a valuable reagent in organic synthesis due to its ability to form carbon-carbon bonds under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of potassium (2-chloro-6-fluorophenyl)trifluoroborate typically involves the reaction of the corresponding boronic acid with potassium bifluoride. The general reaction can be represented as follows:

R-B(OH)2+KHF2R-BF3K+H2O\text{R-B(OH)}_2 + \text{KHF}_2 \rightarrow \text{R-BF}_3\text{K} + \text{H}_2\text{O} R-B(OH)2​+KHF2​→R-BF3​K+H2​O

where R represents the 2-chloro-6-fluorophenyl group. This reaction is carried out under mild conditions and results in the formation of a stable trifluoroborate salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The compound is typically produced in crystalline form, which is stable and easy to handle .

Chemical Reactions Analysis

Types of Reactions: Potassium (2-chloro-6-fluorophenyl)trifluoroborate primarily undergoes nucleophilic substitution reactions. It is a strong nucleophile and reacts readily with electrophiles. The compound is also involved in Suzuki-Miyaura coupling reactions, where it acts as a coupling partner to form carbon-carbon bonds .

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base such as potassium carbonate.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst and a base such as potassium carbonate or cesium carbonate.

Major Products: The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling and substituted aromatic compounds in the case of nucleophilic substitution .

Scientific Research Applications

Potassium (2-chloro-6-fluorophenyl)trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium (2-chloro-6-fluorophenyl)trifluoroborate in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: Potassium (2-chloro-6-fluorophenyl)trifluoroborate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination enhances its reactivity and selectivity in various chemical reactions compared to other similar compounds .

Properties

Molecular Formula

C6H3BClF4K

Molecular Weight

236.44 g/mol

IUPAC Name

potassium;(2-chloro-6-fluorophenyl)-trifluoroboranuide

InChI

InChI=1S/C6H3BClF4.K/c8-4-2-1-3-5(9)6(4)7(10,11)12;/h1-3H;/q-1;+1

InChI Key

DDAQKFRMWUWAKX-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=CC=C1Cl)F)(F)(F)F.[K+]

Origin of Product

United States

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